Ethyl (E)-2-decen-4-ynoate
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Overview
Description
Ethyl (E)-2-decen-4-ynoate is an organic compound characterized by its ester functional group and a unique alkyne moiety. This compound is known for its distinctive chemical structure, which includes a double bond (E-configuration) and a triple bond within a ten-carbon chain. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-2-decen-4-ynoate can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions and produces the ester with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-decen-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-2-decen-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-2-decen-4-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The alkyne moiety can also interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-decen-4-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl (E)-2-decen-4-yn-1-ol: Contains an alcohol group instead of an ester group.
Ethyl (E)-2-decen-4-yn-1-amine: Contains an amine group instead of an ester group.
Uniqueness
Ethyl (E)-2-decen-4-ynoate is unique due to its combination of an ester functional group and an alkyne moiety, which imparts distinct chemical reactivity and potential applications. The presence of both a double bond (E-configuration) and a triple bond within the same molecule makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
66901-42-6 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl (E)-dec-2-en-4-ynoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-7H2,1-2H3/b11-10+ |
InChI Key |
KWDAVLICMDXFFU-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCC#C/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCC#CC=CC(=O)OCC |
Origin of Product |
United States |
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